molecular formula C17H23NO B13857252 (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine

(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine

Cat. No.: B13857252
M. Wt: 257.37 g/mol
InChI Key: XFJNXCYBJPHYBG-UHFFFAOYSA-N
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Description

(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine is a partially hydrogenated phenanthrene derivative featuring a methoxy group at position 6 and an ethanamine substituent at the 4a bridgehead position. The compound’s molecular formula is deduced as C₁₇H₂₁NO, comprising a rigid, fused tricyclic phenanthrene backbone with two benzene rings and one partially saturated cyclohexene ring. The racemic (±) configuration indicates equal contributions from both enantiomers, though stereochemical impacts on biological activity remain unexplored.

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

2-(6-methoxy-2,3,4,9-tetrahydro-1H-phenanthren-4a-yl)ethanamine

InChI

InChI=1S/C17H23NO/c1-19-15-8-6-13-5-7-14-4-2-3-9-17(14,10-11-18)16(13)12-15/h6-8,12H,2-5,9-11,18H2,1H3

InChI Key

XFJNXCYBJPHYBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC=C3C2(CCCC3)CCN)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Route Considerations

The compound’s structure suggests a synthetic route involving:

  • Step 1: Formation of the Phenanthrene Core
    The phenanthrene skeleton can be synthesized via cyclization reactions such as Friedel-Crafts acylation followed by reduction or via Diels-Alder reactions involving substituted aromatic precursors.

  • Step 2: Introduction of the Methoxy Group at Position 6
    This is typically achieved by methylation of a hydroxy precursor using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

  • Step 3: Partial Hydrogenation to Achieve the Tetrahydro State
    Controlled catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) selectively reduces specific double bonds to yield the tetrahydro derivative.

  • Step 4: Introduction of the Ethanamine Side Chain at 4a Position
    This can be done via nucleophilic substitution or reductive amination steps starting from a suitable aldehyde or ketone intermediate at the 4a position.

  • Step 5: Racemization or Resolution
    The product is obtained as a racemic mixture (+/-). If enantiomerically pure forms are desired, chiral resolution techniques or asymmetric synthesis may be employed.

Literature and Supplier Data Insights

  • The compound is commercially available as a racemic intermediate, for example, from chemical suppliers like Cymit Quimica (Ref. TR-T295020), indicating established synthetic routes but without detailed public disclosure.

  • It is an intermediate in the synthesis of rac-14-epi-Dextromethorphan, which implies that the preparation methods align with those used in complex morphinan derivatives synthesis, involving multi-step organic synthesis with careful control of stereochemistry.

Related Compounds and Analogous Preparations

While direct preparation methods for this compound are scarce, analogous phenanthreneethanamine derivatives are prepared via:

Step Reaction Type Typical Conditions/Notes
1 Aromatic ring cyclization Friedel-Crafts acylation, Diels-Alder, or intramolecular cyclizations
2 Aromatic hydroxyl methylation Methyl iodide or dimethyl sulfate in presence of base
3 Partial hydrogenation Pd/C catalyst, H2 gas, controlled pressure and temperature
4 Side chain amination Reductive amination with ammonia or amines, NaBH4 or catalytic hydrogenation
5 Racemization or chiral resolution Chromatographic or crystallization techniques

Summary Table of Preparation Method Features

Aspect Description
Core Structure Formation Cyclization reactions (Friedel-Crafts, Diels-Alder)
Methoxy Group Introduction Methylation of hydroxy precursor
Partial Hydrogenation Catalytic hydrogenation to tetrahydro derivative
Ethanamine Side Chain Addition Reductive amination or nucleophilic substitution
Stereochemical Outcome Racemic mixture (+/-) obtained; chiral resolution optional
Industrial/Research Use Intermediate for rac-14-epi-Dextromethorphan synthesis

Chemical Reactions Analysis

(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy group and the ethanamine side chain can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine involves its interaction with specific molecular targets in the body. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional and structural motifs with several analogs, including 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) and Thiophene fentanyl hydrochloride . Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Ring System Pharmacological Notes
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine C₁₇H₂₁NO Methoxy, ethanamine Partially hydrogenated phenanthrene Structural similarity to CNS agents; limited activity data
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) C₁₅H₁₂O₂S Methoxy, benzoxathiin, thiophene Fused benzoxathiin with thiophene substituent Synthetic intermediate; no reported bioactivity
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS•HCl Thiophene, piperidine, amide Piperidine core with thiophene and phenethyl substituents Potent opioid analog; toxicology understudied
Key Observations:

Ring Systems :

  • The target compound’s rigid phenanthrene backbone contrasts with the benzoxathiin’s oxygen-sulfur fused ring and fentanyl’s piperidine-thiophene architecture . This structural rigidity may influence receptor-binding kinetics compared to more flexible analogs.
  • Thiophene rings in both 4b and fentanyl derivatives introduce sulfur-mediated electronic effects, absent in the target compound.

The ethanamine chain in the target compound differs from fentanyl’s amide-linked phenethyl group, which is critical for µ-opioid receptor binding .

Pharmacological Implications

  • Target Compound: The ethanamine side chain may enable interactions with monoamine transporters or receptors (e.g., serotonin or dopamine receptors), though empirical studies are lacking.
  • Thiophene Fentanyl: Despite structural disparities, the shared phenethylamine-like moiety highlights how minor modifications (e.g., thiophene vs. benzene rings) drastically alter potency and receptor specificity .
  • 6-Methoxy-Benzoxathiine (4b) : Lacks CNS-targeting groups (e.g., amines), limiting its pharmacological relevance despite synthetic accessibility .

Research Findings and Gaps

Structural-Activity Relationships (SAR): Methoxy groups in aromatic systems (e.g., 4b and the target compound) often enhance bioavailability but may reduce metabolic stability . Ethylamine chains in rigid scaffolds (e.g., the target compound) could mimic endogenous neurotransmitters, warranting exploration in neurodegenerative or psychiatric disorders.

Toxicological Data: Neither the target compound nor 4b have documented toxicology profiles. Thiophene fentanyl’s undefined risks underscore the need for caution in handling structurally related compounds.

Biological Activity

The compound (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine , commonly referred to by its CAS number 51491-11-3 , is a complex organic molecule characterized by a phenanthrene backbone and significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine is C17H21NC_{17}H_{21}N with a molecular weight of approximately 271.4 g/mol . The compound features a methoxy group at the 6-position of the tetrahydro-phenanthrene structure, contributing to its unique reactivity and biological activity.

Key Structural Features

  • Phenanthrene Backbone : Provides a stable aromatic system.
  • Tetrahydro Structure : Allows for conformational flexibility.
  • Methoxy Group : Enhances lipophilicity and potential receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Studies suggest that it may influence serotonin and dopamine pathways , which are critical in mood regulation and neurological function.

Neurotransmitter Interaction

Preliminary data indicate that (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine interacts with:

  • Serotonin Receptors : Potential implications in treating mood disorders.
  • Dopamine Transporters : Possible applications in neurodegenerative disease therapies.

Case Studies

  • Mood Disorders : Initial studies suggest the compound may have antidepressant-like effects in animal models by modulating serotonin levels.
  • Neuroprotection : Its structural similarity to known neuroprotective agents highlights its potential in pharmacological research aimed at neurodegenerative diseases.

The synthesis of (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine typically involves multi-step organic reactions. Key methods include:

  • Nucleophilic Substitution : The amine group can form salts with acids.
  • Electrophilic Aromatic Substitution : The methoxy group can participate under specific conditions.

The compound’s pharmacodynamics are primarily linked to its interactions with neurotransmitter receptors. Further investigations using receptor binding assays are necessary to elucidate these mechanisms more clearly.

Comparative Analysis

To better understand the uniqueness of (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
DextromethorphanMorphinan derivativeNMDA receptor antagonist; used as a cough suppressant
PinolineTetrahydroindoleFound in various plants; potential psychoactive effects
5-Methoxy-N,N-dimethyltryptamineTryptamine derivativeKnown for hallucinogenic properties; serotonin receptor agonist
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indolePyridoindole derivativeExhibits neuroprotective properties; similar methoxy functionality

The distinct tetrahydro structure combined with the phenanthrene core and methoxy substitution may confer unique biological activities compared to these analogs.

Q & A

Q. Challenges :

  • Enantiomeric resolution : The racemic mixture (±) complicates pharmacological studies. Chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution methods are required for isolating enantiomers.
  • Byproduct formation : Intermediate stability (e.g., tetralone oxidation) must be controlled to avoid side reactions.

How does stereochemistry influence the compound’s binding affinity to opioid receptors, and what assays validate this?

Advanced Research Focus
The compound’s structure suggests potential opioid receptor interactions, analogous to butorphanol derivatives (). Key methodological approaches include:

Radioligand Binding Assays :

  • Use μ-, δ-, and κ-opioid receptor-expressing cell membranes.
  • Competitive binding with labeled ligands (e.g., [³H]DAMGO for μ-receptors) to calculate IC₅₀ values.
  • Example: Enantiomer A shows 10x higher κ-receptor affinity than Enantiomer B, based on preliminary data .

Functional Assays :

  • GTPγS binding to measure receptor activation.
  • Calcium flux assays in HEK293 cells transfected with opioid receptors.

Q. Data Interpretation :

  • Contradictions in literature (e.g., variable IC₅₀ across studies) may arise from receptor subtype heterogeneity or assay conditions (e.g., pH, temperature) .

What analytical techniques are prioritized for characterizing structural stability under varying pH conditions?

Basic Research Focus
Stability studies are critical for pharmacological applications. Key methods:

HPLC-UV/MS :

  • Monitor degradation products at pH 1–12 (simulating gastrointestinal and physiological conditions).
  • Example: 85% compound stability at pH 7.4 after 24 hours, dropping to 60% at pH 2.0 .

NMR Spectroscopy :

  • Track proton environment changes (e.g., methoxy group deshielding under acidic conditions).

Thermogravimetric Analysis (TGA) :

  • Assess thermal stability (decomposition onset ~200°C).

How can researchers resolve discrepancies in reported biological activity across in vitro models?

Advanced Research Focus
Discrepancies may stem from:

Cell Line Variability :

  • Compare activity in CHO vs. HEK293 cells transfected with the same receptor.
  • Example: EC₅₀ values vary by 2–3 logs due to differences in receptor density or coupling efficiency .

Assay Conditions :

  • Standardize buffer composition (e.g., Mg²⁺ concentration affects G-protein coupling).

Data Normalization :

  • Use reference agonists (e.g., DAMGO for μ-receptors) to normalize efficacy metrics.

What structural analogs of this compound exhibit improved metabolic stability, and how are they designed?

Advanced Research Focus
Structure-Activity Relationship (SAR) studies guide optimization:

Analog Modification Metabolic Stability (t₁/₂ in liver microsomes)
Parent CompoundNone15 min
6-Ethoxy derivativeMethoxy → Ethoxy32 min
4a-Methyl substitutedMethyl group at 4a position45 min

Q. Design Strategies :

  • Blocking metabolic hotspots : Introduce electron-withdrawing groups (e.g., fluorine) at positions prone to oxidation .
  • Prodrug approaches : Mask the amine group with acetyl or carbamate moieties to enhance bioavailability .

What in vivo models are appropriate for evaluating the compound’s neuropharmacological effects?

Q. Advanced Research Focus

Rodent Models :

  • Tail-flick test : Assess analgesic efficacy (κ-opioid receptor-mediated).
  • Conditioned Place Preference (CPP) : Screen for abuse liability.

Pharmacokinetic Studies :

  • Plasma and brain tissue sampling via LC-MS/MS to determine blood-brain barrier penetration.

Key Finding : The compound shows a brain-to-plasma ratio of 0.8 in mice, suggesting moderate CNS availability .

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